molecular formula C12H13NO2 B1428647 Methyl 2-(4-cyanophenyl)-2-methylpropanoate CAS No. 444807-47-0

Methyl 2-(4-cyanophenyl)-2-methylpropanoate

Cat. No. B1428647
M. Wt: 203.24 g/mol
InChI Key: FFCALCDCZITJBM-UHFFFAOYSA-N
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Description

“Methyl 2-(4-cyanophenyl)-2-methylpropanoate” is a complex organic compound. It likely contains a cyanophenyl group (a phenyl group with a cyano substituent), a methylpropanoate group (a propanoate ester with a methyl substituent), and a methyl group .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through various organic reactions. For instance, a compound named “methyl 2-((4-cyanophenyl)(hydroxy)methyl)acrylate” was synthesized following the Morita-Baylis-Hillman reaction scheme .

Scientific Research Applications

1. Photopolymerization Applications

Methyl 2-(4-cyanophenyl)-2-methylpropanoate is utilized in photopolymerization processes. For instance, a study by Guillaneuf et al. (2010) discusses a compound with a chromophore group linked to an aminoxyl function, which decomposes under UV irradiation to generate radicals, significantly altering the photophysical or photochemical properties of the starting chromophore. This compound demonstrates efficiency comparable to conventional photoinitiators when used in nitroxide-mediated photopolymerization (Guillaneuf et al., 2010).

2. Synthesis of Pharmaceutical Compounds

This compound plays a role in the synthesis of various pharmaceutical compounds. For example, the synthesis and characterization of amide derivatives of dexibuprofen involve derivatives of methyl 2-(4-cyanophenyl)-2-methylpropanoate. These compounds exhibit significant binding with DNA, which is crucial for pharmacological applications (Arshad et al., 2017).

3. Catalytic Asymmetric Synthesis

Research by Sörgel et al. (2008) presents the use of this compound in the asymmetric 1,4-addition of arylboronic acids to achieve high yields of products with high enantioselectivity. This method is applied in the asymmetric synthesis of certain pharmaceuticals, showcasing the versatility of methyl 2-(4-cyanophenyl)-2-methylpropanoate in catalytic asymmetric transformations (Sörgel et al., 2008).

4. Liquid-Phase Synthesis Applications

In a study by Huang et al. (2007), an efficient liquid-phase synthesis method using this compound to produce 2-methyl-2-aryloxypropanoic acid derivatives is described. This process highlights its application in synthesizing compounds with high purity and good yields, essential for industrial and pharmaceutical contexts (Huang et al., 2007).

5. Photophysical Property Studies

The compound is also significant in the study of photophysical properties. Kim et al. (2021) synthesized derivatives of methyl 2-hydroxy-4-(5-R-thiophen-2-yl)benzoate, including methyl 2-(4-cyanophenyl)-2-methylpropanoate, to investigate unique characters in luminescence properties depending on substituted groups (Kim et al., 2021).

properties

IUPAC Name

methyl 2-(4-cyanophenyl)-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-12(2,11(14)15-3)10-6-4-9(8-13)5-7-10/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFCALCDCZITJBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)C#N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801272321
Record name Methyl 4-cyano-α,α-dimethylbenzeneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801272321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(4-cyanophenyl)-2-methylpropanoate

CAS RN

444807-47-0
Record name Methyl 4-cyano-α,α-dimethylbenzeneacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=444807-47-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-cyano-α,α-dimethylbenzeneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801272321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
T Hama, S Ge, JF Hartwig - The Journal of organic chemistry, 2013 - ACS Publications
The intermolecular α-arylation of esters by palladium-catalyzed coupling of aryl bromides with zinc enolates of esters is reported. Reactions of three different types of zinc enolates have …
Number of citations: 85 pubs.acs.org

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